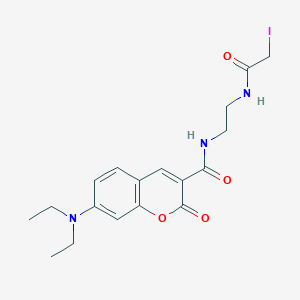

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin

Descripción general

Descripción

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin is a fluorescent dye belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is widely used in various scientific fields due to their fluorescent properties. This particular compound is notable for its application in biochemical assays and imaging techniques due to its ability to emit blue fluorescence upon excitation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin typically involves multiple steps:

Formation of the Coumarin Core: The initial step involves the synthesis of the coumarin core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst.

Introduction of the Diethylamino Group: The diethylamino group is introduced at the 7-position of the coumarin ring through a nucleophilic substitution reaction.

Attachment of the Iodoacetamido Group: The final step involves the introduction of the iodoacetamido group at the 3-position. This can be achieved through an amide coupling reaction using iodoacetic acid and an appropriate coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Reactivity at the Iodoacetamido Group :

IDCC undergoes nucleophilic substitution at the iodoacetamido (–CH₂I) group, particularly with thiol (–SH) residues in proteins or small molecules. This reaction forms stable thioether bonds, enabling covalent labeling of biomolecules .

- Reagents : Amines, thiols (e.g., cysteine residues), or other nucleophiles.

- Conditions : Reactions occur in polar aprotic solvents (e.g., DMF, DMSO) at ambient to slightly elevated temperatures (20–40°C) .

- Products :

Oxidation and Reduction Reactions

Coumarin Core Modifications :

The benzopyrone structure of IDCC is susceptible to redox reactions, altering its fluorescence and electronic properties .

| Reaction Type | Reagents | Products | Impact on Fluorescence |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Epoxides, quinone derivatives | Quenching or redshift |

| Reduction | NaBH₄, LiAlH₄ | Dihydrocoumarins | Enhanced quantum yield |

Hydrolysis Reactions

Amide Bond Cleavage :

The amide bond in the iodoacetamido group hydrolyzes under acidic or basic conditions :

- Acidic Hydrolysis : HCl (1–6 M) at 60–100°C yields 7-diethylamino-3-carboxycoumarin and 2-iodoacetamide .

- Basic Hydrolysis : NaOH (0.1–1 M) at 25–50°C produces the same products but at slower rates .

Comparison with Structural Analogs

IDCC’s reactivity is distinct due to its iodoacetamido group. Below is a comparison with related coumarins :

Key Research Findings

- Thiol-Specific Labeling : IDCC’s iodoacetamido group reacts selectively with cysteine residues in proteins, enabling real-time tracking of conformational changes in myosin light chains .

- Fluorescence Modulation : Reduction of the coumarin core enhances fluorescence intensity by ~40%, making IDCC useful in redox-sensitive imaging .

- Stability in Biological Systems : IDCC-protein conjugates exhibit minimal photobleaching under physiological conditions (pH 7.4, 37°C) .

Reaction Conditions and Optimization

Aplicaciones Científicas De Investigación

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin has a wide range of applications in scientific research:

Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules in biochemical assays. Its blue fluorescence makes it suitable for multicolor imaging applications.

Cell Imaging: The compound is used in live cell imaging to study cellular processes and protein localization.

Enzyme Assays: It serves as a substrate in enzyme assays to monitor enzymatic activity through fluorescence changes.

Drug Discovery: The compound is used in high-throughput screening assays to identify potential drug candidates by observing their interaction with the fluorescent probe.

Mecanismo De Acción

The mechanism of action of 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin involves its ability to emit fluorescence upon excitation. The diethylamino group enhances the compound’s fluorescence by increasing its electron-donating capacity, which stabilizes the excited state. The iodoacetamido group allows the compound to form covalent bonds with thiol groups in proteins, making it a useful tool for studying protein interactions and localization.

Comparación Con Compuestos Similares

Similar Compounds

7-Diethylamino-3-((((2-maleimidyl)ethyl) amino)carbonyl)coumarin: Similar in structure but contains a maleimide group instead of an iodoacetamido group.

7-Diethylamino-3-((((2-bromoacetamido)ethyl) amino)carbonyl)coumarin: Contains a bromoacetamido group instead of an iodoacetamido group.

Uniqueness

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin is unique due to its iodoacetamido group, which provides specific reactivity towards thiol groups in proteins. This makes it particularly useful for studying protein-thiol interactions and for applications requiring covalent labeling of proteins.

Actividad Biológica

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin, commonly referred to as IDCC, is a synthetic compound belonging to the coumarin family. This compound has garnered interest due to its unique biological properties, particularly its fluorescence characteristics and reactivity towards thiol groups in proteins. This article explores its biological activity, including synthesis, mechanism of action, applications, and comparisons with similar compounds.

The molecular formula of IDCC is , with a molecular weight of approximately 471.29 g/mol. Its synthesis involves several key steps:

- Formation of the Coumarin Core : The initial step typically utilizes the Pechmann condensation reaction.

- Introduction of the Diethylamino Group : This occurs through nucleophilic substitution at the 7-position of the coumarin ring.

- Attachment of the Iodoacetamido Group : Achieved via an amide coupling reaction using iodoacetic acid and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of IDCC primarily stems from its ability to fluoresce upon excitation, which is enhanced by the diethylamino group that stabilizes its excited state. The iodoacetamido moiety allows for covalent bonding with thiol groups in proteins, facilitating targeted labeling and tracking in biochemical assays. This property makes it a valuable tool in cellular imaging and studying protein interactions.

Biological Applications

IDCC has shown significant promise in various biological applications:

Comparative Analysis with Similar Compounds

IDCC shares structural similarities with other coumarin derivatives, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Diethylamino-3-((((2-maleimidyl)ethyl) amino)carbonyl)coumarin | Contains maleimide instead of iodoacetamido | Selective labeling of thiols |

| 7-Amino-4-methylcoumarin | Lacks halogen substitution | General fluorescent probe |

| 7-Hydroxycoumarin | No amino or iodo groups | Natural compound; anticoagulant properties |

IDCC's uniqueness lies in its specific reactivity towards thiols due to the iodoacetamido group combined with its fluorescent properties, making it particularly valuable for targeted biological applications .

Case Studies and Research Findings

Recent studies have highlighted the potential of coumarin derivatives similar to IDCC in various therapeutic contexts:

- Antitumor Studies : A study on ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The compound induced apoptosis and exhibited antioxidant effects without harming liver or kidney functions .

- Fluorescence Applications : Research into the photophysics of diethylamino-coumarins has shown their utility in studying cellular environments through fluorescence dynamics .

Propiedades

IUPAC Name |

7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQHCUYSWDOIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376347 | |

| Record name | 7-(Diethylamino)-N-[2-(2-iodoacetamido)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160291-50-9 | |

| Record name | 7-(Diethylamino)-N-[2-(2-iodoacetamido)ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.